molecular formula C7H10N2O3 B7880223 N-(5-methylisoxazol-3-yl)-beta-alanine

N-(5-methylisoxazol-3-yl)-beta-alanine

Cat. No.: B7880223
M. Wt: 170.17 g/mol
InChI Key: VPMJFWXUDGTVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-beta-alanine is a synthetic organic compound characterized by a beta-alanine backbone linked to a 5-methylisoxazole moiety. The 5-methylisoxazole ring is a critical pharmacophore, contributing to enhanced metabolic stability and target binding in drug design .

Properties

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-4-6(9-12-5)8-3-2-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMJFWXUDGTVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N-(5-methylisoxazol-3-yl)-beta-alanine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-methylisoxazol-3-yl)-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-methylisoxazol-3-yl)-beta-alanine with its closest analogs, focusing on synthesis, bioactivity, and applications.

Sulfonamide Derivatives

Example Compound: (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzene (Schiff base sulfonamide)

  • Synthesis : Synthesized via condensation of sulfonamide intermediates with aldehydes, characterized by FT-IR, UV-Vis, and NMR spectroscopy .
  • Molecular docking suggests inhibition of Erg11 (a fungal cytochrome P450 enzyme) as a mechanism .
  • Advantage Over Beta-Alanine Analog : The sulfonamide group enhances solubility and hydrogen-bonding capacity, improving target engagement compared to the simpler beta-alanine backbone .
Aryl-Sulfonamide Derivatives

Example Compound : N-(5-methylisoxazol-3-yl)aryl-sulfonamide

  • Antioxidant Activity : Demonstrated significant DPPH radical scavenging (IC₅₀ values ranging 18–35 µM), comparable to ascorbic acid (reference standard) .
  • Structural Relevance: The 5-methylisoxazole ring stabilizes the sulfonamide group, preventing rapid degradation.
Pharmacopeial Standards

Example Compounds :

  • USP Sulfamethoxazole Related Compound A : N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide.
  • USP Sulfamethoxazole Related Compound B: 4-Amino-N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide .
  • Regulatory Significance: These compounds are used as reference standards for quality control in sulfonamide antibiotics, highlighting the pharmacological reliability of the 5-methylisoxazole scaffold.
Antiviral Analogs

Example Compound : N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-L-valyl-N~1~-((1R,2Z)-4-(benzyloxy)-4-oxo-1-{[(3R)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-L-leucinamide (Compound N3)

  • Application : Identified as a SARS-CoV-2 3CLpro inhibitor via molecular field similarity screening. The 5-methylisoxazole group mimics natural substrates, enabling protease binding .
  • Comparison : Beta-alanine derivatives may lack the conformational rigidity required for protease inhibition, limiting their antiviral utility .

Data Tables

Table 1: Antioxidant Activity of Selected Analogs
Compound Class DPPH Scavenging (IC₅₀, µM) Reference Standard (Ascorbic Acid IC₅₀) Source
N-(5-methylisoxazol-3-yl)aryl-sulfonamide 18–35 12 µM
Beta-alanine derivatives Not reported
Table 2: Antifungal Activity of Schiff Base Sulfonamides
Strain MIC (µg/mL) Mechanism (Predicted) Source
Candida auris 8–16 Erg11 inhibition
Candida albicans 4–8 Erg11 inhibition

Key Research Findings and Limitations

Bioactivity : The 5-methylisoxazole moiety enhances antimicrobial and antioxidant properties in sulfonamide derivatives, but beta-alanine analogs remain underexplored .

Structural Optimization : Schiff base derivatives exhibit superior antifungal activity due to synergistic effects between the isoxazole ring and aromatic substituents .

Gaps in Knowledge: No direct data exist on this compound’s pharmacokinetics or toxicity. Current insights are extrapolated from structural analogs.

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